

# A Comparative Analysis of NOSH-Aspirin and NO-Aspirin: Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |  |
|----------------------|--------------|-----------|--|--|--|--|
| Compound Name:       | NOSH-aspirin |           |  |  |  |  |
| Cat. No.:            | B3235942     | Get Quote |  |  |  |  |

In the landscape of modified nonsteroidal anti-inflammatory drugs (NSAIDs), NO-aspirin (NO-ASA) and the more recent **NOSH-aspirin** have emerged as promising alternatives to traditional aspirin, offering potentially enhanced therapeutic benefits with improved safety profiles. This guide provides a detailed comparison of their efficacy, particularly in anti-cancer and anti-inflammatory applications, supported by experimental data. Both compounds are designed to mitigate the gastrointestinal toxicity associated with long-term aspirin use by releasing gaseous signaling molecules—nitric oxide (NO) in the case of NO-ASA, and both NO and hydrogen sulfide (H<sub>2</sub>S) in the case of **NOSH-aspirin**.

## **Superior Anti-Cancer Potency of NOSH-Aspirin**

Experimental evidence consistently demonstrates that **NOSH-aspirin** exhibits significantly greater potency in inhibiting the growth of various cancer cell lines compared to both traditional aspirin and NO-aspirin.[1][2][3][4] This enhanced efficacy is attributed to the synergistic action of the released NO and H<sub>2</sub>S, which modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][5]

#### In Vitro Growth Inhibition of Cancer Cell Lines

Studies have shown that **NOSH-aspirin** inhibits the growth of a wide range of human cancer cell lines, including colon, pancreatic, breast, lung, prostate, and leukemia, with IC50 values in the nanomolar range. This represents a potency that is orders of magnitude greater than that of aspirin and notably superior to NO-aspirin.[1][2][3][4] For instance, in HT-29 colon cancer cells, NOSH-1 (a specific variant of **NOSH-aspirin**) demonstrated an IC50 of 48 ± 3 nM, whereas the



IC50 for aspirin is greater than 5,000,000 nM.[4] While direct comparative IC50 values for NO-aspirin are not always presented in the same studies, the literature suggests that NO-aspirin's potency, while superior to aspirin, does not reach the nanomolar efficacy of **NOSH-aspirin**.[1] [6]

| Cell Line  | Cancer<br>Type | NOSH-<br>Aspirin<br>(NOSH-1)<br>IC50 (nM) | Aspirin IC50<br>(nM)           | Fold<br>Increase in<br>Potency<br>(NOSH-1 vs.<br>Aspirin) | NO-Aspirin<br>IC₅o (μM)        |
|------------|----------------|-------------------------------------------|--------------------------------|-----------------------------------------------------------|--------------------------------|
| HT-29      | Colon          | 48 ± 3                                    | >5,000,000                     | >100,000                                                  | 0.83 - 64                      |
| HCT 15     | Colon          | 150 ± 10                                  | >5,000,000                     | >33,000                                                   | Not specified in these studies |
| SW480      | Colon          | 100 ± 5                                   | >5,000,000                     | >50,000                                                   | Not specified in these studies |
| MCF-7      | Breast (ER+)   | 280 ± 20                                  | >5,000,000                     | >17,800                                                   | Not specified in these studies |
| MDA-MB-231 | Breast (ER-)   | 200 ± 15                                  | >5,000,000                     | >25,000                                                   | Not specified in these studies |
| MIA PaCa-2 | Pancreatic     | 47 ± 5                                    | Not specified in these studies | Not specified in these studies                            | Not specified in these studies |
| BxPC-3     | Pancreatic     | 57 ± 4                                    | Not specified in these studies | Not specified in these studies                            | Not specified in these studies |

Data compiled from multiple sources.[4][6] Note that NO-Aspirin IC50 values are presented as a range from a study on various cancer cell lines and may not be directly comparable to the specific **NOSH-Aspirin** data.



## **Enhanced Anti-Inflammatory and Analgesic Effects**

**NOSH-aspirin** has demonstrated superior anti-inflammatory and analgesic properties compared to aspirin, and by extension, shows promise over NO-aspirin.[1][7][8] The combined release of NO and H<sub>2</sub>S contributes to a more potent reduction in inflammation and pain.

#### **Comparative Anti-Inflammatory and Analgesic Activity**

In preclinical models, **NOSH-aspirin** was more effective than aspirin at reducing carrageenan-induced paw edema and inflammatory hyperalgesia.[7] Notably, **NOSH-aspirin**, but not aspirin, was able to reduce the production of the pro-inflammatory cytokine IL-1 $\beta$ .[7][8]

| Parameter                  | Model                                                   | NOSH-Aspirin                                                                 | NO-Aspirin                                                          | Aspirin                                        |
|----------------------------|---------------------------------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------|------------------------------------------------|
| Anti-<br>inflammatory      | Carrageenan-<br>induced rat paw<br>edema                | Significant reduction in paw volume.[3][9]                                   | Shown to have anti-inflammatory effects.                            | Significant reduction in paw volume.[9]        |
| Analgesic                  | Acetic acid-<br>induced writhing<br>(mice)              | Dose-dependent inhibition, effective at lower doses than aspirin.[7]         | Not directly compared in these studies.                             | Dose-dependent inhibition.[7]                  |
| Analgesic                  | Carrageenan-<br>induced<br>inflammatory<br>hyperalgesia | Greater and longer-lasting reduction in hyperalgesia compared to aspirin.[7] | Not directly compared in these studies.                             | Reduction in hyperalgesia.[7]                  |
| Gastrointestinal<br>Safety | Ulcer Index in rats                                     | No significant ulcerative damage at equimolar doses to aspirin.[9][10]       | Significantly less gastrointestinal damage compared to aspirin.[11] | Causes significant hemorrhagic lesions.[9][10] |

# Mechanisms of Action: A Synergistic Approach



The enhanced efficacy of **NOSH-aspirin** is rooted in the multifaceted roles of NO and H<sub>2</sub>S in cellular signaling.





Click to download full resolution via product page

Caption: Comparative mechanisms of **NOSH-Aspirin** and NO-Aspirin.

NO-aspirin primarily exerts its effects through the release of NO, which contributes to its gastrointestinal safety and enhances its anti-cancer properties, partly by inhibiting the NF-κB signaling pathway.[6][12] **NOSH-aspirin**, in addition to releasing NO, also liberates H<sub>2</sub>S. This dual release leads to a broader spectrum of action.[1] H<sub>2</sub>S is known to induce apoptosis, increase reactive oxygen species (ROS) in cancer cells, and inhibit cell proliferation.[1][5] The combination of NO and H<sub>2</sub>S appears to act synergistically to produce the observed potent anti-cancer effects.[1]

### **Experimental Protocols**

The following are summaries of typical experimental protocols used to evaluate the efficacy of **NOSH-aspirin** and NO-aspirin.

#### **Cell Growth Inhibition Assay (MTT Assay)**

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. Anticancer and Anti-Inflammatory Mechanisms of NOSH-Aspirin and Its Biological Effects -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could a NOSH-Aspirin-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 3. NOSH-Aspirin: A Novel Nitric Oxide—Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOSH-aspirin | 1357362-67-4 | Benchchem [benchchem.com]
- 5. NOSH-aspirin (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOSH-aspirin (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOSH-aspirin (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NOSH-aspirin (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Gastrointestinal safety of NO-aspirin (NCX-4016) in healthy human volunteers: a proof of concept endoscopic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NO-donating aspirin inhibits the activation of NF-kappaB in human cancer cell lines and Min mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of NOSH-Aspirin and NO-Aspirin: Efficacy and Safety Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3235942#comparative-efficacy-of-nosh-aspirin-and-no-aspirin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com